molecular formula C12H8F2O B3059737 2-(2,4-Difluorophenyl)phenol CAS No. 1225946-59-7

2-(2,4-Difluorophenyl)phenol

Cat. No.: B3059737
CAS No.: 1225946-59-7
M. Wt: 206.19
InChI Key: FDUOWQHPBXVJSZ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O. It is a derivative of phenol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is used as a building block in the synthesis of various pharmaceutical and chemical products .

Mechanism of Action

Target of Action

It’s known that this compound is used as a starting reagent in the synthesis of various organic compounds , suggesting that it may interact with a variety of molecular targets.

Mode of Action

It’s known that the compound can undergo acid/base-induced structural transformations, which can be confirmed by their 1h nmr spectra . This suggests that the compound may interact with its targets through acid-base reactions, leading to structural changes.

Biochemical Pathways

It’s known that the compound is used in the synthesis of various organic compounds , suggesting that it may be involved in a variety of biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 1300922 , which may influence its bioavailability.

Result of Action

It’s known that the compound can undergo acid/base-induced structural transformations , suggesting that it may induce structural changes in its targets, leading to various molecular and cellular effects.

Action Environment

It’s known that the compound can undergo acid/base-induced structural transformations , suggesting that changes in pH may influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)phenol typically involves the reaction of 2,4-difluorobenzene with phenol under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in an inert atmosphere, often at elevated temperatures, to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic

Properties

IUPAC Name

2-(2,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUOWQHPBXVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680810
Record name 2',4'-Difluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225946-59-7
Record name 2',4'-Difluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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